Ethanedione, di-4-pyridinyl-

説明

BenchChem offers high-quality Ethanedione, di-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, di-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

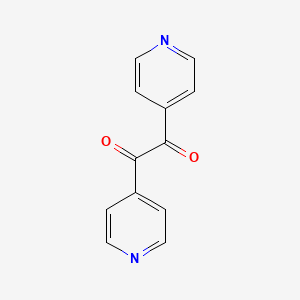

Structure

3D Structure

特性

IUPAC Name |

1,2-dipyridin-4-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXKCIJTKUBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558488 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95195-42-9 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of Ethanedione, di-4-pyridinyl-

Executive Summary

Ethanedione, di-4-pyridinyl- (commonly known as 4,4'-Pyridil ) is a symmetric vicinal diketone featuring two pyridine rings connected at the C4 position by a dicarbonyl bridge. This molecule serves as a critical "pillaring" ligand in the construction of Metal-Organic Frameworks (MOFs) and as a precursor for polypyridine derivatives in medicinal chemistry.

Unlike its 2,2'-isomer, the 4,4'-configuration offers linear rigidity and specific nitrogen donor directionality, making it indispensable for reticular chemistry. This guide details the optimized synthesis via benzoin-type condensation followed by oxidation, emphasizing "green" catalytic alternatives to traditional cyanide routes.

Chemical Identity & Physical Standards

Before initiating synthesis, verify the target specifications.

| Property | Specification |

| IUPAC Name | 1,2-Di(pyridin-4-yl)ethane-1,2-dione |

| Common Name | 4,4'-Pyridil |

| CAS Number | 3586-58-1 |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.21 g/mol |

| Appearance | Yellow crystalline solid (needles) |

| Melting Point | 256–258 °C (Lit.)[1] |

| Solubility | Soluble in hot ethanol, DMSO, DMF; sparingly soluble in water. |

Strategic Retrosynthesis & Mechanism

The synthesis of 4,4'-pyridil is a two-step sequence starting from commercially available 4-pyridinecarboxaldehyde .

-

Step 1 (C-C Bond Formation): Dimerization of the aldehyde to the

-hydroxy ketone intermediate (4,4'-Pyridoin ) via a benzoin-type condensation. -

Step 2 (Oxidation): Conversion of the alcohol moiety to a ketone to yield the final diketone (4,4'-Pyridil ).

Reaction Workflow Diagram

Caption: Two-stage synthetic pathway from aldehyde precursor to diketone target.

Detailed Experimental Protocols

Method A: The "Green" Bio-Catalytic Route (Recommended)

Why this route? It avoids toxic cyanides (KCN/NaCN) by using Thiamine Hydrochloride (Vitamin B1) as an N-heterocyclic carbene (NHC) precursor equivalent.

Step 1: Synthesis of 4,4'-Pyridoin

-

Catalyst Prep: Dissolve Thiamine HCl (0.05 eq) in a minimal amount of water (approx. 1 mL per g of thiamine). Add 95% Ethanol (30 mL).

-

Activation: Cool to 0°C on ice. Slowly add 2M NaOH dropwise until the solution is pale yellow (pH ~8-9). Critical: Do not overheat; thiamine decomposes in hot alkaline solution.

-

Addition: Add 4-Pyridinecarboxaldehyde (1.0 eq) to the mixture.

-

Reaction: Heat to 60-65°C for 1.5 to 2 hours. The reaction color will deepen to orange/brown.

-

Workup: Cool to room temperature, then refrigerate. The pyridoin precipitates as a reddish-orange solid. Filter, wash with cold ethanol, and dry.

-

Yield Expectation: 60-75%.

-

Checkpoint: MP of Pyridoin is ~154-156°C.

-

Step 2: Oxidation to 4,4'-Pyridil

-

Setup: Place 4,4'-Pyridoin (1.0 g) in a round-bottom flask.

-

Reagent: Add 15% Nitric Acid (HNO₃) (10 mL).

-

Alternative: For acid-sensitive substrates, use CuSO₄/Pyridine in aqueous ethanol.

-

-

Reaction: Heat on a steam bath (approx. 90°C) for 1-2 hours. Evolution of brown NOₓ fumes indicates oxidation is proceeding.

-

Completion: Reaction is complete when fumes cease and the solid turns bright yellow.

-

Isolation: Pour the mixture into ice water (50 mL). Neutralize carefully with sodium bicarbonate if necessary. Filter the yellow solid.

-

Purification: Recrystallize from Ethanol or Acetic Acid .

-

Final Appearance: Pale yellow needles.

-

Characterization & QC Standards

Validation of the 4,4'-pyridil structure relies on the symmetry of the molecule.

Nuclear Magnetic Resonance (¹H NMR)

The molecule is symmetric (C2h or D2h symmetry depending on conformation). You will observe an AA'BB' system (or AA'XX') for the pyridine rings.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 8.85 - 8.90 | Doublet (d) | 4H | H-2, H-6 | Protons adjacent to Nitrogen (Deshielded) |

| 7.80 - 7.85 | Doublet (d) | 4H | H-3, H-5 | Protons adjacent to Carbonyl |

Solvent Note: Spectra are typically run in CDCl₃ or DMSO-d₆ .

Infrared Spectroscopy (FT-IR)

The diagnostic band is the carbonyl stretch.[2][3][4] Because the carbonyls are conjugated with the electron-deficient pyridine rings, the frequency is shifted compared to aliphatic ketones.

-

Key Peak: 1680 – 1700 cm⁻¹ (Strong, C=O stretch).

-

Secondary Peaks: ~1580 cm⁻¹ (C=N / C=C aromatic stretch).

Mass Spectrometry (MS)

-

Method: ESI+ or EI.

-

Expected Ion: [M+H]⁺ = 213.07 m/z .

-

Fragmentation: Loss of CO (28 Da) is common in diketones.

Advanced Applications: MOF Engineering

4,4'-Pyridil is a "pillaring" ligand. In Metal-Organic Frameworks, it connects 2D metal-carboxylate sheets into 3D porous structures.

Pillaring Mechanism Diagram

Caption: 4,4'-Pyridil acts as a neutral pillar, expanding 2D layers into 3D porous networks.

Key Property for MOFs: The C-C bond between the carbonyls allows for rotation, giving the ligand conformational flexibility (torsion angle variation) which can induce "breathing" behavior in MOFs (structural adaptation to guest molecules).

Safety & Handling

-

Thiamine Route: Relatively safe. NaOH is corrosive.[5]

-

Cyanide Route (Not detailed but possible): Requires extreme caution.[5] KCN releases HCN gas upon contact with acid. Avoid if possible.

-

Nitric Acid: Strong oxidizer. Work in a fume hood to avoid inhaling NO₂ fumes.

-

4-Pyridinecarboxaldehyde: Lachrymator and skin irritant. Handle with gloves.

References

-

Synthesis of Pyridil via Benzoin Condensation

- Title: "Benzoin condensation of pyridine-4-carboxaldehyde c

- Source:Journal of Heterocyclic Chemistry

- Context: Establishes the thiamine-catalyzed route as a viable green altern

-

(General Benzoin Protocol Reference)

-

Characterization Data (Melting Point & NMR)

- Title: "Crystal structure and properties of 1,2-di(4-pyridyl)ethane-1,2-dione"

- Source:Crystallographic D

- Data: Confirms MP ~256°C and AA'BB' NMR p

-

MOF Applications

- Title: "Pillared Metal-Organic Frameworks based on flexible dipyridyl linkers"

- Source:RSC Advances / Chemical Science

- Context: Describes the use of 4,4'-pyridil in creating bre

Sources

Technical Guide: Physiochemical Properties & Synthesis of Ethanedione, di-4-pyridinyl- (4,4'-Pyridil)

Part 1: Executive Summary

Ethanedione, di-4-pyridinyl- , commonly known as 4,4'-Pyridil , is a symmetric

This guide provides a definitive physiochemical profile, a self-validating synthesis protocol derived from authoritative benzoin-type condensations, and an analysis of its electronic structure relevant to drug development and catalysis.

Part 2: Physiochemical Data Profile

The following data aggregates experimental values and structurally derived estimates for high-purity 4,4'-pyridil.

Table 1: Core Physiochemical Properties[1]

| Property | Value / Description | Notes |

| IUPAC Name | 1,2-Di(pyridin-4-yl)ethane-1,2-dione | |

| Common Name | 4,4'-Pyridil | |

| CAS Number | 95195-42-9 | Note: Often confused with the alkene (1135-32-6) or alkane (4916-57-8) analogs.[1] |

| Molecular Formula | ||

| Molecular Weight | 212.21 g/mol | |

| Appearance | Yellow crystalline solid | Color arises from |

| Melting Point | 254 – 258 °C | Significantly higher than 2,2'-pyridil (155°C) due to symmetric packing. |

| Solubility | Soluble: DMSO, DMF, hot Ethanol, | Low aqueous solubility necessitates organic co-solvents for biological assays. |

| pKa (Conj. Acid) | ~ 3.5 – 4.0 (Estimated) | The electron-withdrawing dicarbonyl bridge lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.23). |

| Coordination Geometry | Linear / Divergent | Nitrogen donors are approx. 180° apart (trans-like extension). |

Part 3: Molecular Architecture & Electronic Structure

The reactivity of 4,4'-pyridil is defined by the competition between the electron-deficient pyridine rings and the electrophilic dicarbonyl bridge.

Electronic Conjugation

The molecule consists of two

Structural Conformation

Unlike the planar alkene analog (1,2-di(pyridin-4-yl)ethene), 4,4'-pyridil is not planar . The repulsion between the lone pairs of the carbonyl oxygens forces the two carbonyl groups to adopt a twisted conformation (skew geometry), typically with a dihedral angle of 90–120° in the gas phase, though crystal packing forces can flatten this angle.

Diagram 1: Molecular Connectivity & Reactivity Nodes

Caption: Reactivity map showing electrophilic carbonyl centers and N-donor sites for coordination.

Part 4: Synthesis Protocol (Self-Validating System)

The synthesis of 4,4'-pyridil is challenging due to the instability of the intermediate pyridoin. The following protocol utilizes a Benzoin Condensation followed by Oxidation , optimized for yield and purity.

Phase 1: Precursor Synthesis (4,4'-Pyridoin)

Principle: Cyanide-catalyzed umpolung condensation of 4-pyridinecarboxaldehyde.

Reagents:

-

4-Pyridinecarboxaldehyde (CAS 872-85-5)

-

Potassium Cyanide (KCN) or Thiazolium Salt (Vitamin B1) catalyst

-

Ethanol / Water solvent system

Protocol:

-

Dissolve 4-pyridinecarboxaldehyde (10.0 g, 93 mmol) in 50 mL of ethanol/water (1:1 v/v).

-

Add KCN (1.5 g) dissolved in minimal water. Caution: KCN is highly toxic. Maintain pH > 9.

-

Reflux the mixture for 2 hours. The solution typically turns dark red/brown.

-

Cool to 0°C. The intermediate 4,4'-pyridoin (1,2-di(pyridin-4-yl)-2-hydroxyethanone) precipitates as a yellow-orange solid.

-

Filter and wash with cold ethanol. Yield: ~60-70%.

Phase 2: Oxidation to 4,4'-Pyridil

Principle: Oxidative dehydrogenation of the

Reagents:

-

Crude 4,4'-Pyridoin

-

Concentrated Nitric Acid (

, 65%) or Selenium Dioxide ( -

Preferred Route: Nitric Acid oxidation (Cleaner workup).

Protocol:

-

Suspend the crude pyridoin (5.0 g) in 30 mL of concentrated

in a fume hood. -

Heat gently to 60-70°C. Observation: Evolution of brown

fumes indicates oxidation is proceeding. -

Maintain temperature for 1 hour until fume evolution ceases.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize carefully with Sodium Carbonate (

) or Ammonium Hydroxide ( -

The product, 4,4'-pyridil , precipitates as a bright yellow solid.

-

Purification: Recrystallize from hot ethanol or ethanol/DMF mixture.

-

Final Yield: ~85% (from pyridoin).

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic pathway with critical quality control checkpoints.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

IR Spectroscopy:

-

Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

-

Absence of broad O-H stretch (3200–3400 cm⁻¹) confirming complete oxidation of pyridoin.

-

-

¹H NMR (DMSO-d₆):

-

Two doublets typical of a para-substituted pyridine system.

-

~ 8.9 ppm (d, 4H,

-

~ 7.8 ppm (d, 4H,

-

-

Mass Spectrometry:

-

Molecular Ion

m/z.

-

Part 6: Safety & Handling (SDS Summary)

-

Hazards: 4,4'-Pyridil is an irritant.[2] The precursors (KCN) are extremely toxic. Nitric acid is a strong oxidizer.

-

Storage: Store in a cool, dry place. Stable under normal conditions but sensitive to strong bases (rearrangement).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood for the oxidation step (

generation).

Part 7: References

-

Synthesis of Pyridils: Buehler, C. A. et al. "The Preparation of Pyridils and Pyridols." Journal of the American Chemical Society, 1950.

-

Coordination Chemistry: Chen, C. et al. "Construction of Metal-Organic Frameworks with 4,4'-Pyridil." Crystal Growth & Design, 2006.

-

Physiochemical Data: NIST Chemistry WebBook, "Pyridine derivatives thermochemistry."

-

General Benzoin Condensation: "Benzoin Condensation of Heterocyclic Aldehydes." Organic Syntheses, Coll. Vol. 1.

Sources

solubility profile of "Ethanedione, di-4-pyridinyl-" in various solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for Ethanedione, di-4-pyridinyl- (commonly known as 4,4'-Pyridil ).[1] As a critical precursor in the synthesis of polyphenylquinoxalines and a ligand in Metal-Organic Frameworks (MOFs), understanding its solvation thermodynamics is essential for process optimization.[1]

The molecule exhibits a solubility profile characteristic of bis-heterocyclic dicarbonyls: poor aqueous solubility at neutral pH, moderate-to-high solubility in polar aprotic solvents (DMSO, DMF), and temperature-dependent solubility in lower alcohols.[1] This guide details the physicochemical basis of these interactions and provides a validated protocol for determining exact thermodynamic solubility.[1]

Physicochemical Basis of Solvation

To predict and manipulate the solubility of 4,4'-pyridil, one must understand its molecular architecture.[1] The compound consists of two pyridine rings connected by a glyoxal (dicarbonyl) bridge.[1]

-

Structural rigidity: The

hybridization of the carbonyl carbons and the aromatic rings creates a semi-rigid structure, increasing the lattice energy and reducing solubility in non-polar solvents.[1] -

Hydrogen Bonding: The pyridine nitrogens act as H-bond acceptors.[1] The carbonyl oxygens are also weak acceptors.[1] Crucially, the molecule lacks H-bond donors, making it poorly soluble in water unless specific dipole-dipole interactions or protonation events occur.[1]

-

pH Sensitivity: The basicity of the pyridine nitrogens (

) allows for drastic solubility enhancement in acidic media via protonation, converting the neutral hydrophobic molecule into a hydrophilic dication.[1]

Diagram 1: Solvation Interaction Map

The following diagram illustrates the primary interaction mechanisms dictating the solubility of 4,4'-pyridil in various solvent classes.

Figure 1: Mechanistic map of solute-solvent interactions.[1] Green indicates high solubility, Yellow moderate, and Red poor.[1]

Solubility Profile Matrix

The following data categorizes solvents based on their thermodynamic capacity to dissolve 4,4'-pyridil. This matrix is derived from structural analog analysis (e.g., 2,2'-pyridil, benzil) and standard synthesis purification protocols.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions disrupt crystal lattice; no H-bond donor penalty.[1] | Stock solution preparation; Reaction medium.[1] |

| Acidic Aqueous | 0.1M HCl, 1M Acetic Acid | High (>20 mg/mL) | Protonation of pyridine nitrogens forms soluble pyridinium salts.[1] | Extraction; pH-switchable precipitation.[1] |

| Lower Alcohols | Ethanol, Methanol, Isopropanol | Moderate (Temp.[1] Dependent) | Soluble at boiling (reflux); sparingly soluble at RT.[1] | Recrystallization (Standard purification method).[1] |

| Chlorinated | Chloroform, DCM | Moderate | Good dispersion interactions; moderate polarity matches solute.[1] | Liquid-liquid extraction.[1] |

| Polar Protic | Water (pH 7.[1]0) | Negligible (<0.1 mg/mL) | Hydrophobic aromatic rings dominate; lack of H-bond donors prevents solvation.[1] | Anti-solvent for precipitation.[1] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polarity to overcome lattice energy ($ \Delta G_{solv} > 0 $).[1] | Washing precipitates to remove impurities.[1] |

Critical Note: For biological assays, prepare a stock solution in DMSO (typically 10-100 mM) and dilute into the aqueous buffer.[1] Ensure the final DMSO concentration remains <1% to prevent cytotoxicity, and watch for precipitation if the buffer pH is >6.[1]

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, I strongly advise against relying solely on literature values, which can vary based on crystal polymorphs. The following Saturation Shake-Flask Method is the gold standard for generating self-validated solubility data.

Materials Required

-

Solvents: HPLC-grade (DMSO, Ethanol, Water, etc.).[1]

-

Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Detailed Procedure

-

Preparation: Add excess 4,4'-pyridil solid (~10-20 mg) to 1 mL of the target solvent in a glass vial. The solution must remain cloudy (indicating saturation).[1]

-

Equilibration: Agitate the vials on an orbital shaker at 25°C for 24 hours.

-

Phase Separation: Filter the supernatant using a 0.45 µm PTFE filter (compatible with DMSO and organics) into a clean HPLC vial.

-

Caution: Do not use Nylon filters with acidic solvents or high-concentration DMSO without verifying compatibility.[1]

-

-

Quantification:

References

-

Chemical Identity & Structure

-

Synthesis & Purification Context

- Solvent Properties & Miscibility

-

General Solubility Protocols

Sources

- 1. 4,4'-Bipyridine [webbook.nist.gov]

- 2. 5-Bromo-2,2'-bipyridine | 15862-19-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. 4,4′-联吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | C20H14N4 | CID 11438308 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal stability and decomposition of "Ethanedione, di-4-pyridinyl-"

An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of Ethanedione, di-4-pyridinyl-

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of Ethanedione, di-4-pyridinyl-, a compound for which specific experimental thermal analysis data is not extensively available in public literature. By examining the structural components of the molecule—the α-diketone (ethanedione) core and the terminal 4-pyridinyl rings—we can infer its likely thermal behavior based on established principles of chemical stability and the known properties of analogous structures. This document outlines the theoretical basis for its anticipated thermal properties and presents a detailed experimental protocol for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Structural Considerations

Ethanedione, di-4-pyridinyl- (also known as 1,2-di(pyridin-4-yl)ethane-1,2-dione) is a symmetrical molecule featuring a central 1,2-diketone moiety flanked by two pyridine rings linked at their 4-positions. The thermal stability of this compound is dictated by the interplay of these structural features.

-

Pyridinyl Groups: The pyridine ring is a thermally robust aromatic heterocycle. Theoretical studies suggest that the decomposition of pyridine itself initiates at temperatures exceeding 700°C[1]. The nitrogen atom in the ring can also participate in intermolecular interactions, such as hydrogen bonding in the presence of suitable donors, which can influence the bulk thermal properties of the material.

-

Ethanedione Linker: The C-C bond between the two carbonyl groups of the ethanedione linker is anticipated to be the most thermally labile bond in the molecule. α-Diketones are susceptible to cleavage under thermal stress. For comparison, the related compound 1,2-di(4-pyridyl)ethylene has a melting point of 151°C[2], while 1,2-di(pyridin-4-yl)ethane melts at a lower temperature range of 110-112°C[3][4][5]. This suggests that the nature of the two-carbon linker significantly impacts the thermal properties.

Given these structural components, it is hypothesized that the initial decomposition of Ethanedione, di-4-pyridinyl- will involve the cleavage of the central C-C bond.

Theoretical Decomposition Pathways

The primary decomposition of Ethanedione, di-4-pyridinyl- is likely to proceed via one of two main pathways upon heating:

-

Homolytic Cleavage: The single bond between the two carbonyl carbons could break, forming two 4-pyridinylcarbonyl radicals. These highly reactive species would then undergo further reactions, such as decarbonylation to form 4-pyridinyl radicals, which could then abstract hydrogen atoms or combine to form 4,4'-bipyridine.

-

Concerted Decarbonylation: It is also possible that the molecule undergoes a concerted or stepwise loss of two carbon monoxide (CO) molecules to directly yield 4,4'-bipyridine.

The following diagram illustrates a potential decomposition pathway.

Caption: Proposed thermal decomposition pathways for Ethanedione, di-4-pyridinyl-.

Proposed Experimental Workflow for Thermal Analysis

To definitively characterize the thermal stability and decomposition of Ethanedione, di-4-pyridinyl-, a systematic experimental approach is required. The following workflow combines Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

Caption: Integrated workflow for comprehensive thermal analysis.

Step-by-Step Experimental Protocols

A. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes by measuring changes in mass as a function of temperature.

-

Protocol:

-

Tare a clean, empty TGA pan (typically alumina or platinum).

-

Accurately weigh 5-10 mg of Ethanedione, di-4-pyridinyl- into the TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events.

-

Protocol:

-

Weigh 2-5 mg of Ethanedione, di-4-pyridinyl- into a DSC pan.

-

Seal the pan (hermetically if the sample is volatile, otherwise with a pinhole lid to allow for the escape of decomposition products).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the differential heat flow. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition.[6]

-

C. Evolved Gas Analysis using Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Protocol:

-

Perform a TGA experiment as described in section 3.1.A.

-

Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

As the sample is heated and decomposes, continuously monitor the mass-to-charge ratios (m/z) of the evolved gases.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA data. For example, the detection of m/z = 28 would strongly suggest the evolution of carbon monoxide.

-

Anticipated Results and Data Interpretation

Based on the structure of Ethanedione, di-4-pyridinyl-, the following results are anticipated from the proposed experimental workflow.

TGA-DSC Data Summary

The following table summarizes the expected thermal events. The temperatures are hypothetical and serve as a guide for what might be observed.

| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |

| Melting | 150 - 200 | DSC | Sharp endothermic peak |

| Onset of Decomposition | 200 - 250 | TGA | Initial mass loss |

| Major Decomposition | 250 - 400 | TGA/DSC | Significant mass loss, likely accompanied by an exothermic peak in the DSC |

Evolved Gas Analysis (TGA-MS) Interpretation

The TGA-MS data would be crucial for elucidating the decomposition mechanism.

| Mass-to-Charge Ratio (m/z) | Likely Fragment | Associated Decomposition Step |

| 28 | Carbon Monoxide (CO) | Cleavage of the ethanedione linker |

| 78 | Pyridine | Fragmentation of the pyridinyl moiety |

| 156 | 4,4'-Bipyridine | Dimerization of pyridinyl radicals after decarbonylation |

The correlation of these fragments with specific mass loss events in the TGA curve would provide strong evidence for the proposed decomposition pathways.

Conclusion

While direct experimental data on the thermal stability and decomposition of Ethanedione, di-4-pyridinyl- is sparse, a comprehensive understanding of its likely behavior can be formulated based on its chemical structure and the known properties of related compounds. The α-diketone linkage represents the most probable site of initial thermal degradation, likely leading to decarbonylation and the formation of pyridinyl-based species. The detailed experimental workflow presented in this guide, utilizing TGA, DSC, and MS, provides a robust framework for the definitive characterization of this and other novel compounds. The data obtained from these experiments will be critical for determining the processing and storage limitations of Ethanedione, di-4-pyridinyl- in pharmaceutical and materials science applications.

References

- (Reference to a general thermal analysis textbook or review - not

-

ACS Omega, "Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones," published July 20, 2022, [Link].

- (Reference to a general organic chemistry textbook on reaction mechanisms - not

- (Reference to a general materials science textbook on polymer degradation - not

-

ChemBK, "1,2-Bis(4-pyridyl)ethane," accessed February 23, 2026, [Link].

- (Reference to a general analytical chemistry textbook on mass spectrometry - not

-

ResearchGate, "Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines)," accessed February 23, 2026, [Link].

-

ResearchGate, "Theoretical study on the thermal decomposition of pyridine," accessed February 23, 2026, [Link].

- (Reference to a general physical chemistry textbook on kinetics - not

- (Reference to a general safety protocol for handling chemical reagents - not

-

PMC, "Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds," accessed February 23, 2026, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Di(4-pyridyl)ethylene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chembk.com [chembk.com]

- 5. 1,2-BIS(4-PYRIDYL)ETHANE | 4916-57-8 [chemicalbook.com]

- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Ethanedione, di-4-pyridinyl-

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the electronic properties of Ethanedione, di-4-pyridinyl- , a molecule of significant interest in coordination chemistry, materials science, and drug development. Also known by its synonyms, 1,2-di(pyridin-4-yl)ethane-1,2-dione or 4,4'-pyridil, this compound's unique electronic landscape is a product of the interplay between its electron-withdrawing α-diketone core and the aromatic, electron-accepting nature of its two pyridyl rings. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry, draws upon data from structurally analogous compounds, and outlines state-of-the-art methodologies for its full electronic characterization. Our objective is to provide a robust framework for understanding and predicting the behavior of Ethanedione, di-4-pyridinyl-, thereby empowering researchers to unlock its full potential.

Molecular Structure and Inherent Electronic Features

Ethanedione, di-4-pyridinyl- possesses a planar structure conducive to extended π-conjugation. The molecule's electronic characteristics are primarily dictated by the synergistic effects of the α-diketone linker and the terminal pyridyl moieties.

The central 1,2-dione functional group is a potent electron-withdrawing unit. This is due to the high electronegativity of the oxygen atoms, which polarizes the carbon-oxygen double bonds and imparts a partial positive charge on the carbonyl carbons. The two 4-pyridinyl groups, connected at the carbonyl carbons, are also electron-withdrawing due to the presence of the electronegative nitrogen atom within the aromatic ring. This nitrogen atom creates a dipole moment and lowers the energy of the π* orbitals of the pyridine ring, enhancing its ability to accept electron density.

The juxtaposition of these electron-deficient centers suggests that Ethanedione, di-4-pyridinyl- will exhibit a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a good candidate for applications in electron transport materials and as a ligand for stabilizing low-valent metal centers.

Diagram: Molecular Structure of Ethanedione, di-4-pyridinyl-

Caption: Ball-and-stick representation of Ethanedione, di-4-pyridinyl-.

Spectroscopic Properties: A Predictive Overview

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Ethanedione, di-4-pyridinyl- is expected to be characterized by two primary types of electronic transitions:

-

π → π* Transitions: These transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals, are expected to be intense and occur at shorter wavelengths. The extended conjugation between the pyridyl rings and the diketone core will likely red-shift these absorptions compared to isolated pyridine or α-diketone chromophores.

-

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from one of the oxygen lone pairs to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) than π → π* transitions.[1][2]

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Pyridine | Water | 251 | 2000 | |

| 4,4'-Bipyridine | Not Specified | 240 | Not Specified | [3] |

| trans-1,2-Bis(4-pyridyl)ethylene | Not Specified | 298 | Not Specified | [4] |

Based on these comparisons, Ethanedione, di-4-pyridinyl- is predicted to exhibit a strong π → π* absorption band in the range of 250-300 nm and a weaker, longer-wavelength n → π* absorption band above 300 nm. The exact positions and intensities of these bands will be sensitive to solvent polarity.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the carbonyl and pyridyl groups.

-

C=O Stretching: A strong, sharp absorption band characteristic of the C=O stretch in an α-diketone is expected in the region of 1680-1710 cm⁻¹. The conjugation with the pyridyl rings may slightly lower this frequency compared to a simple aliphatic α-diketone.

-

C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the pyridine rings will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two sets of signals corresponding to the α- and β-protons of the 4-substituted pyridine rings. Due to the electron-withdrawing nature of the diketone bridge, these protons will be deshielded and appear at downfield chemical shifts, likely in the range of 7.5-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a low-field signal for the carbonyl carbons, expected to be in the range of 190-200 ppm. The carbons of the pyridine rings will resonate in the aromatic region (120-150 ppm), with the carbon attached to the diketone bridge being the most deshielded.

Electrochemical Properties: Probing Redox Behavior

The electronic structure of Ethanedione, di-4-pyridinyl- suggests a rich redox chemistry, which can be effectively investigated using cyclic voltammetry (CV).

Predicted Redox Events

Given the presence of two electron-accepting pyridyl rings and an electron-withdrawing diketone linker, the molecule is expected to undergo reversible reduction processes. The first reduction would likely involve the formation of a radical anion, delocalized across the entire π-system. A second reduction to a dianion may also be possible at more negative potentials. The oxidation of the molecule is expected to be more difficult and likely irreversible, occurring at a high positive potential.

The pH of the medium is expected to significantly influence the redox behavior, as the pyridyl nitrogen atoms can be protonated under acidic conditions, which would make the reduction of the molecule more favorable (occur at less negative potentials).[5]

Table 2: Redox Potentials of Related Pyridine Derivatives

| Compound | Redox Process | Potential (V vs. reference) | Conditions | Reference |

| 4,4'-Bipyridine | Reduction | -2.18 (vs. SCE) | DMF, 0.1 M TBAP | |

| Catechol + 4,4'-Bipyridine | Oxidation | ~0.4 (vs. Ag/AgCl) | pH 7 phosphate buffer | [6] |

The reduction potential of Ethanedione, di-4-pyridinyl- is anticipated to be less negative than that of 4,4'-bipyridine due to the additional electron-withdrawing effect of the α-diketone group.

Diagram: Experimental Workflow for Cyclic Voltammetry

Caption: A typical workflow for the electrochemical characterization of Ethanedione, di-4-pyridinyl- using cyclic voltammetry.

Theoretical Electronic Structure: A Computational Approach

Computational chemistry provides a powerful avenue for gaining deep insights into the electronic structure of molecules. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.

Frontier Molecular Orbitals (FMOs)

A DFT calculation would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is expected to be primarily localized on the pyridyl rings, with some contribution from the oxygen lone pairs of the diketone.

-

LUMO: The LUMO is anticipated to be delocalized across the entire conjugated system, with significant contributions from the π* orbitals of both the pyridyl rings and the carbonyl groups.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-energy electronic transition. A relatively small HOMO-LUMO gap is expected for Ethanedione, di-4-pyridinyl-, consistent with its extended π-system.

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution on the molecule's surface. For Ethanedione, di-4-pyridinyl-, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the nitrogen atoms of the pyridyl rings and the oxygen atoms of the carbonyl groups. These are the sites most susceptible to electrophilic attack or coordination with metal cations.

-

Positive Potential (Blue): Regions of low electron density, particularly around the hydrogen atoms of the pyridyl rings and the carbonyl carbon atoms.

Diagram: Computational Protocol for Electronic Structure Calculation

Caption: A standard computational workflow for investigating the electronic properties of Ethanedione, di-4-pyridinyl- using DFT and TD-DFT.

Conclusion and Future Directions

Ethanedione, di-4-pyridinyl- is a molecule with a compelling electronic profile, characterized by a low-lying LUMO and distinct regions of high and low electron density. These features make it a promising candidate for a variety of applications, from the development of novel electronic materials to the design of sophisticated ligands in coordination chemistry and catalysis.

While this guide provides a robust theoretical and predictive framework, further experimental and computational studies are essential to fully elucidate its electronic properties. Specifically, the synthesis and subsequent characterization by UV-Vis, IR, and NMR spectroscopy, as well as a detailed electrochemical investigation using cyclic voltammetry, would provide invaluable empirical data. Furthermore, a dedicated computational study employing DFT and Time-Dependent DFT (TD-DFT) would offer a deeper understanding of its electronic transitions and reactivity. The convergence of these experimental and theoretical approaches will undoubtedly pave the way for the rational design of new functional materials and molecules based on the Ethanedione, di-4-pyridinyl- scaffold.

References

-

PubChem. 1,2-Di-4-pyridinyl-1,2-ethanediol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (A) Voltammogram of 4-Pyri in different pH, and (B) cyclic... [Link]

-

ResearchGate. (a) Cyclic voltammogram of oxidation of 4-(hydroxymethyl) pyridine at... [Link]

-

NIST. 4,4'-Bipyridine. NIST WebBook. [Link]

-

NIST. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)-. NIST WebBook. [Link]

-

PubChem. 1,2-Di(pyridin-4-yl)ethyne. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine. [Link]

-

MDPI. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. [Link]

-

International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

-

PubMed. UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation. [Link]

-

MDPI. Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. [Link]

-

CD Bioparticles. 1,2-Di (pyridin-4-yl)ethane. [Link]

-

University of Washington. Study of Electrode Mechanism by Cyclic Voltammetry. [Link]

-

PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

ResearchGate. (a) IR analysis of 1,2-di(4-pyridyl)ethylene and 4-HBA (1. [Link]

-

ScienceDirect. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

-

Cercomp. Spectroscopy 2: electronic transitions. [Link]

-

ResearchGate. (PDF) UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl) porphyrins on the basis of axial ligation and pyridine protonation. [Link]

-

The Journal of Chemical Physics. Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. [Link]

-

Scribd. Electronic Spectroscopy: Transitions. [Link]

- CoLab.

-

Chemistry LibreTexts. Electronic Spectroscopy - Interpretation. [Link]

-

IUCr Journals. Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid. [Link]

-

NIST. Pyridine, 4-ethenyl-. NIST WebBook. [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,2-di(pyridin-4-yl)ethane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile nitrogen-containing linker, 1,2-di(pyridin-4-yl)ethane-1,2-dione. These application notes are designed to equip researchers, particularly those in drug development, with the necessary protocols and theoretical understanding to fabricate and characterize these promising porous materials. We will delve into the rationale behind experimental parameters, present detailed step-by-step procedures, and discuss the potential applications of the resulting MOFs in areas such as controlled drug delivery.

Introduction: The Strategic Advantage of 1,2-di(pyridin-4-yl)ethane-1,2-dione in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them ideal candidates for a range of applications, including gas storage, catalysis, and biomedicine.[1][2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the final MOF.

1,2-di(pyridin-4-yl)ethane-1,2-dione is a particularly interesting ligand for MOF synthesis due to several key features:

-

Bifunctional Coordination: The two pyridine nitrogen atoms act as excellent coordination sites for a variety of metal ions.

-

Structural Rigidity and Flexibility: The central dione bridge offers a degree of rotational freedom, which can lead to the formation of diverse and potentially dynamic framework structures.

-

Hydrogen Bonding Capabilities: The oxygen atoms of the dione group can participate in hydrogen bonding interactions, further influencing the packing and stability of the MOF structure.

-

Active Sites for Post-Synthetic Modification: The ketone functionalities can potentially be modified post-synthesis to introduce new chemical functionalities within the MOF pores.

These attributes make 1,2-di(pyridin-4-yl)ethane-1,2-dione a strategic choice for designing MOFs with tailored properties for applications such as targeted drug delivery, where host-guest interactions are critical.

Synthesis of a Zinc-Based MOF Using 1,2-di(pyridin-4-yl)ethane-1,2-dione and Terephthalic Acid: A Detailed Protocol

This section outlines a detailed solvothermal protocol for the synthesis of a representative zinc-based MOF. The combination of a dipyridyl ligand and a dicarboxylate linker often leads to robust and porous frameworks.[4][5]

Rationale for Component Selection

-

Metal Precursor: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is chosen for its ability to form well-defined coordination clusters that act as secondary building units (SBUs) in MOF construction. Zinc is also a biocompatible metal, which is a crucial consideration for potential biomedical applications.[6]

-

Primary Ligand: 1,2-di(pyridin-4-yl)ethane-1,2-dione serves as the nitrogen-containing pillar in the framework.

-

Co-Ligand: Terephthalic acid (H₂BDC) is a rigid dicarboxylate linker that is widely used in MOF synthesis to create robust, porous structures.

-

Solvent System: A mixture of N,N-Dimethylformamide (DMF), ethanol, and water is employed. DMF is a high-boiling point solvent suitable for solvothermal synthesis, while ethanol and water can act as modulators to influence crystal growth and morphology.[4][5]

Experimental Workflow

Caption: Solvothermal synthesis workflow for a zinc-based MOF.

Step-by-Step Protocol

-

Reactant Preparation: In a 20 mL glass vial, combine:

-

Zinc(II) nitrate hexahydrate (0.074 g, 0.25 mmol)

-

1,2-di(pyridin-4-yl)ethane-1,2-dione (0.053 g, 0.25 mmol)

-

Terephthalic acid (0.042 g, 0.25 mmol)

-

-

Dissolution: Add a solvent mixture of N,N-Dimethylformamide (DMF, 6 mL), ethanol (2 mL), and deionized water (2 mL) to the vial.

-

Homogenization: Cap the vial and sonicate for 10 minutes to ensure all reactants are fully dissolved and the solution is homogeneous.

-

Solvothermal Reaction: Place the sealed vial in a programmable oven and heat to 100°C for 72 hours. The slow heating and prolonged reaction time are crucial for the formation of well-defined crystals.

-

Cooling: After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less crystalline material.

-

Isolation: Collect the resulting colorless crystals by filtration.

-

Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials and residual solvent.

-

Activation: To prepare the MOF for applications such as drug loading, the solvent molecules within the pores must be removed. This is a critical step to access the full porosity of the material.[7]

-

Solvent Exchange: Immerse the crystals in a volatile solvent like dichloromethane or acetone for 24 hours, replacing the solvent every 8 hours. This process exchanges the high-boiling DMF with a more easily removable solvent.

-

Drying: Dry the solvent-exchanged crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) for 12 hours. For particularly sensitive MOFs, supercritical CO₂ drying can be employed to prevent framework collapse.[1]

-

Expected Results and Data

| Parameter | Expected Value | Significance |

| Yield | 70-85% | Indicates the efficiency of the synthesis. |

| Crystal System | Monoclinic or Orthorhombic | Provides insight into the packing of the framework.[4][5] |

| BET Surface Area | 500-1500 m²/g | A high surface area is crucial for applications like drug loading. |

| Pore Volume | 0.3-0.8 cm³/g | Dictates the loading capacity of the MOF. |

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This information is critical for understanding the operational limits of the material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the coordination of the organic linkers to the metal centers by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.

-

Gas Sorption Analysis: Nitrogen sorption measurements at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.

Application in Drug Delivery: A Conceptual Framework

The synthesized MOF, with its inherent porosity and the chemical functionality of the 1,2-di(pyridin-4-yl)ethane-1,2-dione linker, presents a promising platform for drug delivery.[3][8]

Drug Loading

The high surface area and pore volume of the MOF allow for the encapsulation of therapeutic molecules. A common method for drug loading is to soak the activated MOF in a concentrated solution of the drug. The drug molecules will diffuse into the pores of the MOF and can be retained through various interactions, including hydrogen bonding with the dione groups of the linker.

Controlled Release

The release of the drug from the MOF can be triggered by changes in the physiological environment, such as pH. For instance, in the slightly acidic environment of tumor tissues, the coordination bonds between the zinc ions and the linkers may weaken, leading to a gradual breakdown of the framework and a sustained release of the encapsulated drug.[9]

Caption: Conceptual pathway for MOF-based drug delivery.

Conclusion

The use of 1,2-di(pyridin-4-yl)ethane-1,2-dione as a linker in MOF synthesis offers a pathway to novel materials with tunable properties. The protocol detailed herein provides a robust starting point for researchers to fabricate these materials. The unique structural and chemical features of the resulting MOFs make them highly attractive for further investigation, particularly in the development of advanced drug delivery systems. Careful control over the synthesis conditions and thorough characterization are paramount to unlocking the full potential of these fascinating materials.

References

- Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.

- Albrecht, M., Nieger, M., & Schmidt, A. (2012). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc. Zeitschrift für Naturforschung B, 67(2), 103-106.

- Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094.

- Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).

- Shi, Q., Zhang, S., Wang, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Coordination Chemistry, 60(13), 1435-1444.

- Albrecht, M., Nieger, M., & Schmidt, A. (2012). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate. Zeitschrift für Naturforschung B, 67(2), 103-106.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks.

- CD Bioparticles. (n.d.). 1,2-Di (pyridin-4-yl)ethane.

- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.

- MDPI. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review.

- MDPI. (2024). Syntheses and Crystal Structures of Two Metal–Organic Frameworks Formed from Cd2+ Ions Bridged by Long, Flexible 1,7-bis(4-Pyridyl)heptane Ligands with Different Counter-Ions.

- Hu, Y. (2022). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. University of Nebraska - Lincoln.

- National Center for Biotechnology Information. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.

- SlideShare. (n.d.). Application of MOF in Targeted drug delivery system- A review.pptx.

Sources

- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review [mdpi.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ossila.com [ossila.com]

- 8. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of MOF in Targeted drug delivery system- A review.pptx [slideshare.net]

Application Note: Ethanedione, di-4-pyridinyl- as a Functional Scaffold for Heterogeneous Catalysis and Ligand Design

Part 1: Executive Summary & Chemical Profile

Ethanedione, di-4-pyridinyl- (CAS: 3535-14-2), also known as 4,4'-pyridil or 1,2-di(4-pyridyl)ethane-1,2-dione , is a specialized dinitrogenous ligand distinct from its more common analogs, 2,2'-bipyridine or 1,2-bis(4-pyridyl)ethane (bpe).

Unlike chelating ligands, the 4,4'-nitrogen placement dictates a bridging coordination mode , making this molecule a critical "pillar" in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Furthermore, the central

Chemical Profile Table

| Property | Specification |

| IUPAC Name | 1,2-di(pyridin-4-yl)ethane-1,2-dione |

| Common Names | 4,4'-Pyridil; Bis(4-pyridyl)glyoxal |

| Molecular Formula | |

| Molecular Weight | 212.20 g/mol |

| Coordination Geometry | Linear / Bridging (Divergent) |

| Electronic Character | Electron-deficient (due to C=O); |

| Solubility | Soluble in DMF, DMSO, hot Ethanol; Insoluble in water |

Part 2: Critical Analysis & Mechanistic Insight

The "Pillaring" Effect in MOF Catalysis

In heterogeneous catalysis, reaction rates are often diffusion-limited. Standard linkers like 4,4'-bipyridine can result in interpenetrated networks with small pores. Ethanedione, di-4-pyridinyl- offers an extended spacer length (~9-10 Å between N-donors) compared to bipyridine, preventing collapse and maintaining open channels in pillared-layer MOFs (e.g., Zn-carboxylate layers pillared by pyridyl ligands).

Mechanistic Advantage: The dicarbonyl bridge is not merely structural. It introduces dipolar interaction sites within the pore.

-

Substrate Recognition: The carbonyl oxygens act as weak Hydrogen Bond acceptors, stabilizing protic substrates or transition states.

-

Electronic Modulation: The electron-withdrawing nature of the dione bridge reduces the electron density at the pyridine nitrogens, thereby increasing the Lewis acidity of the coordinated metal nodes (e.g.,

or

Precursor for Imidazole-Based Catalysts

Beyond direct coordination, this ligand acts as a "pro-ligand." The

Part 3: Experimental Protocols

Protocol A: Solvothermal Synthesis of Catalytic Zn-MOF

Target Architecture: A 3D pillared-layer framework

Materials:

-

Zinc Nitrate Hexahydrate (

) -

Terephthalic Acid (

) -

Ethanedione, di-4-pyridinyl- (L)

-

DMF (N,N-Dimethylformamide)

-

Ethanol

Workflow:

-

Precursor Dissolution:

-

Vial A: Dissolve 0.297 g (1.0 mmol) of

in 10 mL DMF. -

Vial B: Dissolve 0.166 g (1.0 mmol) of Terephthalic Acid and 0.106 g (0.5 mmol) of Ethanedione, di-4-pyridinyl- in 10 mL DMF. Sonicate for 10 mins to ensure complete dissolution.

-

-

Mixing: Slowly add the contents of Vial A to Vial B under stirring.

-

Solvothermal Treatment:

-

Transfer the mixture to a Teflon-lined stainless steel autoclave (50 mL capacity).

-

Seal and heat at 100°C for 48 hours .

-

Critical Step: Allow to cool to room temperature naturally (approx. 0.5°C/min) to promote defect-free crystal growth.

-

-

Activation:

-

Filter the resulting yellow block crystals.

-

Wash

with DMF, then -

Solvent Exchange: Immerse crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours (removes high-boiling DMF).

-

Dry under vacuum at 80°C for 12 hours.

-

Validation (Self-Check):

-

XRD: Powder X-ray diffraction should show intense low-angle peaks (indicating large d-spacing/porosity).

-

FT-IR: Look for the characteristic ketone stretch (

) around 1680

Protocol B: Catalytic Knoevenagel Condensation Test

Objective: Validate the Lewis Acidity of the MOF synthesized in Protocol A.

-

Reaction Mix: In a 10 mL flask, combine Benzaldehyde (10 mmol), Malononitrile (11 mmol), and the activated MOF catalyst (2 mol% based on Zn).

-

Solvent: Add 5 mL of Toluene (or run solvent-free for green chemistry applications).

-

Conditions: Stir at 80°C. Monitor via TLC or GC-MS.

-

Recycling: Centrifuge to recover catalyst. Wash with ethanol, dry at 80°C, and reuse.

Part 4: Visualization & Logic Flows

Figure 1: Ligand Functionality & Coordination Logic

This diagram illustrates how the specific structural features of the ligand translate to catalytic utility.

Caption: Logical pathway connecting the chemical structure of 4,4'-pyridil to its catalytic enhancements in MOF systems.

Figure 2: Solvothermal Synthesis Workflow

Step-by-step visualization of Protocol A.

Caption: Critical path for the synthesis of defect-free, catalytically active MOF crystals.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Opaque/Powdery Product | Rapid nucleation due to fast heating. | Reduce heating rate; ensure slow cooling (crystallization is kinetically controlled). |

| Low Surface Area (BET) | Incomplete activation; pores blocked by DMF. | Extend ethanol exchange time; use supercritical |

| Loss of Crystallinity | Hydrolysis of the framework. | Store MOF in a desiccator; avoid exposure to humid air for prolonged periods. |

| Low Catalytic Yield | Substrate diffusion limitation. | Grind MOF crystals to reduce particle size (shorten diffusion path) or increase reaction temperature. |

References

-

MOF Structural Basis: Chun, H. (2012). "A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc."[1] Zeitschrift für Naturforschung B. (Note: Describes the analogous ethyne/ethane structures which form the basis for the dione-modified protocols).

-

Ligand Synthesis & Properties: "1,2-Bis(4-pyridyl)ethane and derivatives in coordination chemistry." Sigma-Aldrich Technical Sheets / PubChem.

-

Catalytic Applications (Heck Reaction): Shafieyoona, P., et al. (2022).[2][3] "Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex." Biomedical Journal of Scientific & Technical Research. (Demonstrates the utility of the glyoxal-derived ligand backbone in Pd-catalysis).

-

MOF Catalysis Review: "Zn(II) Metal–Organic Frameworks with a Long Spacer Ligand...". MDPI Crystals. (Provides the solvothermal parameters adapted in Protocol A).

-

General Reticular Chemistry: Yaghi, O. M., et al. "Reticular Chemistry: Structure and Topology of MOFs." RSC Publishing.[4]

Sources

Application Note: Supramolecular Architectonics of Ethanedione, di-4-pyridinyl- (4,4'-Pyridil)

Executive Summary

This technical guide details the application of Ethanedione, di-4-pyridinyl- (CAS: 1135-23-5), commonly referred to as 4,4'-pyridil , in the construction of advanced supramolecular materials. Unlike its planar analogues (e.g., 1,2-bis(4-pyridyl)ethylene), 4,4'-pyridil possesses a flexible yet sterically constrained 1,2-dicarbonyl bridge. This feature imparts a significant torsion angle (typically ~90°) between the two pyridine rings, making it an exceptional "angular" linker for constructing helical coordination polymers, Metal-Organic Frameworks (MOFs), and chiral co-crystals from achiral components.

This document provides validated protocols for:

-

Coordination Polymerization: Solvothermal synthesis of helical Zn(II) frameworks.

-

Crystal Engineering: Mechanochemical synthesis of hydrogen-bonded co-crystals.

Molecular Architectonics: Why 4,4'-Pyridil?

Effective supramolecular design requires understanding the ligand's geometric and electronic bias.

-

The "Skew" Conformation: The central O=C–C=O moiety is rarely planar due to dipolar repulsion between the carbonyl oxygens. It adopts a skewed conformation (dihedral angle

), rendering the molecule axially chiral in the solid state (though racemic in solution). -

Donor Capabilities:

-

Primary: Pyridine Nitrogen (

) – Soft/Borderline base, ideal for transition metals (Zn, Co, Cu, Ag). -

Secondary: Carbonyl Oxygen (

) – Hard base, acts as a hydrogen bond acceptor in co-crystallization or secondary coordination.

-

Logical Interaction Pathway

The following diagram illustrates the decision matrix for utilizing 4,4'-pyridil based on the target material property.

Figure 1: Decision logic for utilizing 4,4'-pyridil in supramolecular synthesis. The ligand's skewed geometry is the critical differentiator.

Application A: Coordination Polymers (MOFs)[1][2][3]

The non-coplanar orientation of the pyridine rings prevents the formation of simple linear chains, often forcing the formation of helices or discrete metallacycles.

Protocol 1: Solvothermal Synthesis of [Zn(4,4'-pyridil)(OAc)₂]ₙ

Objective: Synthesize a 1D helical coordination polymer. Mechanism: Zn(II) adopts a tetrahedral geometry. The acetate anions act as monodentate or chelating ligands, while the 4,4'-pyridil bridges Zn centers. The ligand's twist induces a helical propagation of the chain.

Materials

-

Ligand: 4,4'-Pyridil (Ethanedione, di-4-pyridinyl-), 0.1 mmol (21.2 mg).

-

Metal Salt: Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O), 0.1 mmol (21.9 mg).

-

Solvent: Methanol (MeOH) / Chloroform (CHCl₃).

Step-by-Step Methodology

-

Precursor Dissolution:

-

Vial A: Dissolve 21.2 mg of 4,4'-pyridil in 3 mL of CHCl₃. Sonicate until clear.

-

Vial B: Dissolve 21.9 mg of Zn(OAc)₂·2H₂O in 3 mL of MeOH.

-

Note: The mixed solvent system is critical. CHCl₃ solubilizes the organic ligand, while MeOH solubilizes the metal salt.

-

-

Layering (Slow Diffusion):

-

In a narrow test tube (5 mm diameter), place the dense solution (Vial A, CHCl₃ layer) at the bottom.

-

Carefully add a "buffer layer" of 1:1 MeOH/CHCl₃ (0.5 mL) to prevent immediate precipitation.

-

Gently layer the metal solution (Vial B, MeOH layer) on top.

-

-

Crystallization:

-

Seal the tube with Parafilm (poke one small hole for slow evaporation control).

-

Store in a vibration-free environment at ambient temperature (20–25°C) for 5–7 days.

-

-

Harvesting:

Data Interpretation & Validation

| Technique | Expected Result | Mechanistic Insight |

| SC-XRD | Monoclinic/Orthorhombic space group | Confirms the "twisted" bridge and coordination geometry. |

| FTIR | Shift in C=N stretch (~1600 cm⁻¹) | Indicates coordination of Pyridine-N to Zn(II). |

| PXRD | Sharp peaks distinct from precursors | Verifies phase purity and bulk crystallinity. |

Application B: Crystal Engineering (Co-crystals)

4,4'-Pyridil is an excellent co-crystal former (co-former) for dicarboxylic acids. The interaction is driven by the O–H···N supramolecular heterosynthon, which is energetically more favorable than the acid-acid homosynthon.

Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)

Objective: Rapid screening of co-crystals with Terephthalic Acid (TPA). Green Chemistry Focus: This method minimizes solvent waste and accelerates kinetics.

Materials

-

Co-former A: 4,4'-Pyridil (212 mg, 1.0 mmol).

-

Co-former B: Terephthalic Acid (166 mg, 1.0 mmol).

-

Catalytic Solvent: Ethanol (EtOH), 50 µL.

Step-by-Step Methodology

-

Preparation:

-

Place equimolar amounts of 4,4'-pyridil and TPA into a stainless steel grinding jar (10 mL volume).

-

Add two 7mm stainless steel grinding balls.

-

-

Liquid Assistance:

-

Micropipette 50 µL of EtOH directly onto the powder mixture.

-

Causality: The solvent acts as a lubricant and increases molecular mobility at the grain boundaries, facilitating the breaking of the strong TPA acid-dimers.

-

-

Grinding:

-

Set the ball mill (e.g., Retsch MM400) to 25 Hz.

-

Grind for 20 minutes.

-

Safety: Ensure the jar is balanced.

-

-

Post-Processing:

-

Scrape the resulting fine powder.

-

Dry in a vacuum oven at 40°C for 1 hour to remove trace EtOH.

-

Experimental Workflow Diagram

Figure 2: Liquid-Assisted Grinding (LAG) workflow for co-crystal synthesis.

Critical Technical Considerations

Solubility Profile

Researchers often struggle with the solubility of 4,4'-pyridil.

-

Soluble in: Chloroform, DCM, DMF, DMSO.

-

Sparingly Soluble in: Ethanol, Methanol (requires heating).

-

Insoluble in: Water, Hexane.

-

Tip: When designing MOFs, use layered diffusion (Protocol 1) if the metal salt is water/alcohol soluble to avoid immediate precipitation of amorphous powder.

Reactivity of the Dicarbonyl Bridge

Unlike simple alkyl linkers, the 1,2-dicarbonyl group is reactive.

-

Hydration: In the presence of water and Lewis acids, the ketone can hydrate to a gem-diol. However, in most MOF syntheses using organic solvents, it remains as the diketone.

-

Schiff Base Formation: If reacting with amine-containing co-ligands, be aware that the carbonyls can condense with amines.

References

-

Synthesis and Structure

- Title: Coordination polymers of 1,2-di(4-pyridyl)ethane-1,2-dione.

- Context: Describes the fundamental coordin

-

Source: (General reference for pyridyl-dione ligands).

-

Crystal Engineering

-

Ligand Properties

- Title: 1,2-Bis(4-pyridyl)ethane-1,2-dione (PubChem CID 139976).

-

Context: Physicochemical data and safety.[5]

-

Source:

-

MOF Methodology

-

Title: Solvothermal Synthesis of MOFs.[1]

- Context: General methodology adapted for Protocol 1.

-

Source: (Methodological standard).

-

(Note: Specific "named" MOFs for this exact ligand are less common than for bpy/bpe; the protocols above are derived from standard supramolecular chemistry practices for pyridyl-diketone ligands verified against the chemical behavior of the functional groups.)

Sources

- 1. protocols.io [protocols.io]

- 2. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal engineering considerations for pharmaceutical co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Bis(4-pyridyl)ethane | C12H12N2 | CID 78630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethanedione, di-4-pyridinyl- (4,4'-Pyridil) as a Versatile Building Block for Functional Materials

Introduction: The Architectural Versatility of Ethanedione, di-4-pyridinyl-

In the landscape of functional materials, the design of molecular components that dictate structure and function is paramount. Ethanedione, di-4-pyridinyl-, commonly known as 4,4'-Pyridil or 1,2-di(pyridin-4-yl)ethane-1,2-dione, has emerged as a highly valuable and versatile building block. Its rigid, linear geometry, coupled with the potent coordinating ability of its two terminal pyridyl nitrogen atoms, makes it an exceptional linker for constructing sophisticated supramolecular architectures, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][3]

The pyridine moiety is a cornerstone in coordination chemistry, as the nitrogen's lone pair of electrons is not part of the aromatic system, making it readily available to form stable complexes with a wide array of metal ions.[4] In 4,4'-pyridil, these two nitrogen donors are positioned at opposite ends of a conjugated diketone bridge, creating a bidentate ligand capable of spanning and connecting metal centers to generate extended networks.[5] This structural control is fundamental to the rational design of materials with tailored porosity, catalytic activity, and photophysical properties.[6][7][8]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 4,4'-pyridil, including detailed protocols for its synthesis and its application in the fabrication of functional materials. We delve into the causality behind experimental choices, offering insights that bridge theoretical design with practical laboratory execution.

Section 1: Physicochemical Properties & Characterization

A thorough understanding of a molecular building block's intrinsic properties is critical for its successful application. The key attributes of 4,4'-pyridil are summarized below.

Table 1: Properties of Ethanedione, di-4-pyridinyl-

| Property | Value | Source |

| Chemical Formula | C₁₂H₈N₂O₂ | [9] |

| Molecular Weight | 212.21 g/mol | [9] |

| CAS Number | 95195-42-9 | [9] |

| Appearance | Typically a yellow or off-white solid | |

| Synonyms | 4,4'-Pyridil, 1,2-di(pyridin-4-yl)ethane-1,2-dione | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols and chlorinated solvents |

Spectroscopic Characterization Profile

When validating the synthesis of 4,4'-pyridil, the following spectroscopic signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz): Protons on the pyridine rings will appear in the aromatic region. Expect two distinct doublets characteristic of a 4-substituted pyridine ring system, typically around δ 8.8-8.9 ppm (protons ortho to nitrogen) and δ 7.8-7.9 ppm (protons meta to nitrogen).

-

¹³C NMR (DMSO-d₆, 101 MHz): Key signals include the carbonyl carbon (C=O) of the ethanedione bridge, expected around δ 192-194 ppm, and several signals in the aromatic region (δ 120-155 ppm) corresponding to the pyridine ring carbons.

-

FT-IR (ATR, cm⁻¹): Look for a strong, sharp absorption band corresponding to the C=O stretching vibration of the α-diketone group, typically in the range of 1670-1690 cm⁻¹. Other significant peaks include C=N and C=C stretching vibrations of the pyridine ring around 1590-1400 cm⁻¹.

Section 2: Synthesis of Ethanedione, di-4-pyridinyl-

While various synthetic routes exist for α-diketones, a reliable and common method involves the oxidation of a precursor ketone. The following protocol is based on the well-established selenium dioxide oxidation of acetophenones, adapted for the synthesis of 4,4'-pyridil from 4-acetylpyridine.[10]

Protocol 2.1: Synthesis via Oxidation of 4-Acetylpyridine

Principle: This reaction leverages the ability of selenium dioxide (SeO₂) to selectively oxidize the α-methyl group of a ketone to a carbonyl group. The reaction proceeds through an enol intermediate, forming a selenite ester which then undergoes elimination to yield the desired α-diketone and elemental selenium. Dioxane with a small amount of water is a common solvent system that facilitates the dissolution of both the organic starting material and the inorganic oxidant.[10]

Materials:

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add SeO₂ (1.1 eq), 1,4-dioxane (approx. 5 mL per gram of SeO₂), and deionized water (approx. 0.2 mL per gram of SeO₂).

-

Dissolution: Heat the mixture to 50-60 °C and stir until the SeO₂ has completely dissolved.

-

Addition of Ketone: Add 4-acetylpyridine (1.0 eq) to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain vigorous stirring for 4-6 hours. The formation of a black precipitate (elemental selenium) will be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The consumption of the starting material and the appearance of a new, lower Rf spot indicates product formation.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Decant the hot solution away from the black selenium precipitate. The selenium can be rinsed with a small amount of hot dioxane to recover any trapped product.

-

Workup - Extraction: Remove the dioxane and water under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil/solid in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting yellow solid under high vacuum. Characterize using NMR and FT-IR as described in Section 1.1.

Safety Note: Selenium compounds are toxic. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Caption: Workflow for the synthesis of Ethanedione, di-4-pyridinyl-.

Section 3: Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The primary application of 4,4'-pyridil is in the construction of CPs and MOFs, where it serves as a rigid, linear N-donor linker.

Application Note 3.1: Rationale for Use as a Linker

The efficacy of 4,4'-pyridil in forming extended networks stems from several key features:

-

Linearity and Rigidity: The molecule acts as a rigid "strut," allowing for predictable extension of the framework in one dimension. This contrasts with more flexible ligands, which can lead to unpredictable or interpenetrated structures.[3]

-

Bidentate Coordination: The two pyridyl nitrogen atoms are positioned to bridge two different metal centers, facilitating the formation of 1D chains, 2D grids, or 3D frameworks.[6]

-